molecular formula C10H10ClF3N2O2 B3192397 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride CAS No. 1016980-50-9

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride

Cat. No.: B3192397
CAS No.: 1016980-50-9
M. Wt: 282.64 g/mol
InChI Key: VEQZQAWEESZUCL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a nitro group on an isoquinoline ring structure

Properties

CAS No.

1016980-50-9

Molecular Formula

C10H10ClF3N2O2

Molecular Weight

282.64 g/mol

IUPAC Name

5-nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(4-7)15(16)17;/h3-4,14H,1-2,5H2;1H

InChI Key

VEQZQAWEESZUCL-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Nitration: The nitro group is introduced through nitration reactions, often using concentrated nitric acid.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl sulfone.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the nitro group to an amine group.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding oxo derivatives.

  • Reduction Products: Reduction can produce amines.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the nitro group may influence its reactivity and biological activity. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

  • Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents.

  • Nitro Compounds: Other nitro-containing compounds with varying structures.

  • Trifluoromethyl Compounds: Other trifluoromethyl-substituted compounds.

Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is unique due to its specific combination of trifluoromethyl and nitro groups on the isoquinoline ring, which imparts distinct chemical and biological properties compared to similar compounds.

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